1-(4-Butoxyphenoxy)-2,4-dinitrobenzene
Description
1-(4-Butoxyphenoxy)-2,4-dinitrobenzene is a nitroaromatic compound featuring a central benzene ring substituted with two nitro groups at positions 2 and 4. At position 1, it bears a 4-butoxyphenoxy group, comprising a phenoxy moiety with a butoxy chain at the para position. This structure imparts unique physicochemical properties, including electron-withdrawing effects from the nitro groups and steric bulk from the butoxyphenoxy substituent.
Properties
Molecular Formula |
C16H16N2O6 |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
1-(4-butoxyphenoxy)-2,4-dinitrobenzene |
InChI |
InChI=1S/C16H16N2O6/c1-2-3-10-23-13-5-7-14(8-6-13)24-16-9-4-12(17(19)20)11-15(16)18(21)22/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
XCOUFSSRHCFJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Butoxyphenoxy)-2,4-dinitrobenzene typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-butoxyphenol and 2,4-dinitrochlorobenzene.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Procedure: The 4-butoxyphenol is reacted with 2,4-dinitrochlorobenzene under reflux conditions, leading to the formation of this compound.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(4-Butoxyphenoxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups make the aromatic ring susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
1-(4-Butoxyphenoxy)-2,4-dinitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its nitro groups.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenoxy)-2,4-dinitrobenzene involves its interaction with biological molecules:
Molecular Targets: The nitro groups can form hydrogen bonds with amino acid residues in proteins, affecting their function.
Pathways: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The table below summarizes critical data for 1-(4-Butoxyphenoxy)-2,4-dinitrobenzene and its analogs:
Electron-Withdrawing Effects
The nitro groups at positions 2 and 4 create a strong electron-deficient aromatic ring, facilitating nucleophilic aromatic substitution (NAS). For example:
- 1-(S-Glutathionyl)-2,4-dinitrobenzene reacts with glutathione S-transferases (GSTs) to form thioether conjugates, critical in detoxification pathways .
- 1-(3-Hydroxypropoxy)-2,4-dinitrobenzene undergoes NAS to form spiro Meisenheimer complexes, with reaction rates influenced by substituent steric effects .
Steric and Solubility Considerations
- 2-(2,4-Dinitrophenoxy)ethanol demonstrates higher solubility in polar solvents due to its hydroxyl group, making it suitable for cosmetic formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
